molecular formula C12H23N B13523187 1,8,8-Trimethyl-2-azaspiro[4.5]decane

1,8,8-Trimethyl-2-azaspiro[4.5]decane

Cat. No.: B13523187
M. Wt: 181.32 g/mol
InChI Key: BSDBYWOVHWUROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8,8-Trimethyl-2-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, where two rings are connected by a single carbon atom. This compound is of interest due to its inherent rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,8-Trimethyl-2-azaspiro[4.5]decane typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet the demands of various applications . The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,8,8-Trimethyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogen with catalysts are frequently used.

    Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,8,8-Trimethyl-2-azaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8,8-Trimethyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8,8-Trimethyl-2-azaspiro[4.5]decane stands out due to its specific substitution pattern and the presence of three methyl groups, which confer unique chemical and biological properties. Its rigidity and three-dimensional structure make it particularly valuable in the design of new molecules with desired biological activities.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

1,8,8-trimethyl-2-azaspiro[4.5]decane

InChI

InChI=1S/C12H23N/c1-10-12(8-9-13-10)6-4-11(2,3)5-7-12/h10,13H,4-9H2,1-3H3

InChI Key

BSDBYWOVHWUROI-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC(CC2)(C)C)CCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.